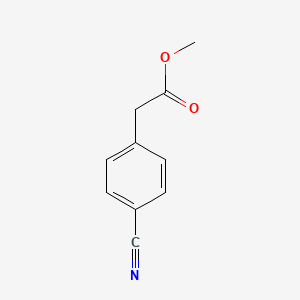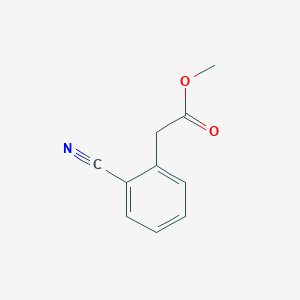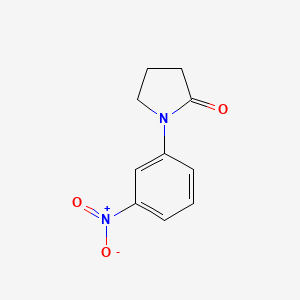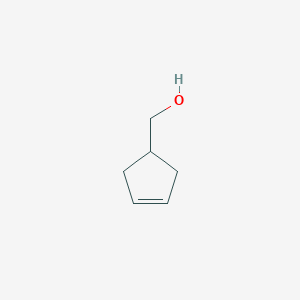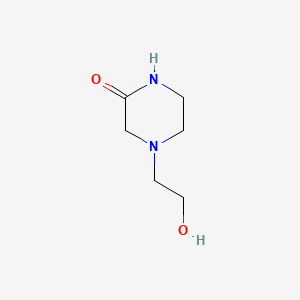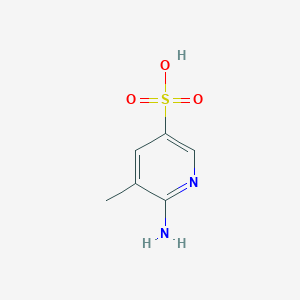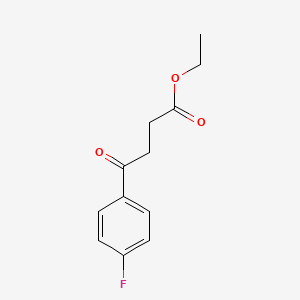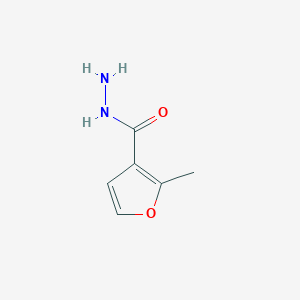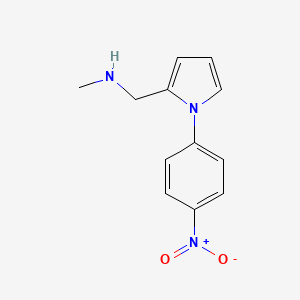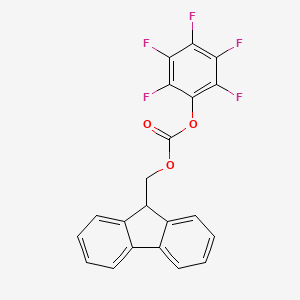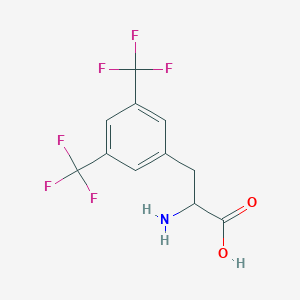
3,5-Bis(trifluorometil)-DL-fenilalanina
Descripción general
Descripción
3,5-Bis(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of two trifluoromethyl groups attached to the phenyl ring. This compound is of significant interest in various fields of research due to its unique chemical properties, including its high electronegativity and lipophilicity, which are imparted by the trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Antimicrobianos
3,5-Bis(trifluorometil)-DL-fenilalanina: se han sintetizado y estudiado derivados por sus potentes propiedades de inhibición del crecimiento contra bacterias resistentes a los fármacos . Estos compuestos han demostrado efectividad contra patógenos amenazantes como MRSA (Staphylococcus aureus resistente a la meticilina) y VRE (Enterococci resistente a la vancomicina), que son responsables de un número significativo de infecciones intrahospitalarias en todo el mundo . El grupo trifluorometil en estos compuestos juega un papel crucial en su actividad antimicrobiana.
Tratamiento de Bacterias Resistentes a los Fármacos
Los derivados de pirazol sintetizados de This compound tienen valores de concentración inhibitoria mínima (MIC) tan bajos como 0,25 µg/mL, lo que indica su gran potencial como nuevos antibióticos para combatir las infecciones bacterianas resistentes a los antibióticos . Estos compuestos son particularmente efectivos contra las bacterias grampositivas planctónicas y se han identificado como bactericidas contra los persistentes MRSA .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors
Mode of Action
It’s known that the trifluoromethyl group often contributes to the bioactivity of pharmaceuticals by enhancing binding affinity, metabolic stability, and lipophilicity . The compound might interact with its targets through hydrogen bonding, van der Waals forces, or other types of molecular interactions .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds have been found to influence various biological processes, such as transmembrane anion transport .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the compound’s metabolic stability and bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as growth inhibition of drug-resistant bacteria .
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)-DL-phenylalanine can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . For instance, the efficiency of biocatalytic processes involving similar compounds has been found to increase in certain deep-eutectic solvents .
Análisis Bioquímico
Biochemical Properties
3,5-Bis(trifluoromethyl)-DL-phenylalanine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and kinases, due to its structural similarity to natural amino acids. The trifluoromethyl groups enhance the compound’s hydrophobicity, which can influence its binding affinity to enzyme active sites. For instance, 3,5-Bis(trifluoromethyl)-DL-phenylalanine has been shown to inhibit certain proteases by mimicking the natural substrate and occupying the enzyme’s active site .
Cellular Effects
The effects of 3,5-Bis(trifluoromethyl)-DL-phenylalanine on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3,5-Bis(trifluoromethyl)-DL-phenylalanine has been observed to modulate the activity of signaling proteins such as kinases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 3,5-Bis(trifluoromethyl)-DL-phenylalanine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to enzyme active sites, where it can act as an inhibitor or activator depending on the enzyme. The trifluoromethyl groups contribute to the compound’s binding affinity by forming hydrophobic interactions with the enzyme’s active site residues. Additionally, 3,5-Bis(trifluoromethyl)-DL-phenylalanine can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Bis(trifluoromethyl)-DL-phenylalanine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Bis(trifluoromethyl)-DL-phenylalanine is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained alterations in cellular signaling and gene expression, which can impact cellular function .
Dosage Effects in Animal Models
The effects of 3,5-Bis(trifluoromethyl)-DL-phenylalanine in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, 3,5-Bis(trifluoromethyl)-DL-phenylalanine can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
3,5-Bis(trifluoromethyl)-DL-phenylalanine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity within the body. Additionally, 3,5-Bis(trifluoromethyl)-DL-phenylalanine can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of 3,5-Bis(trifluoromethyl)-DL-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, 3,5-Bis(trifluoromethyl)-DL-phenylalanine can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,5-Bis(trifluoromethyl)-DL-phenylalanine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. Post-translational modifications, such as phosphorylation or ubiquitination, can also impact the compound’s localization and activity within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-DL-phenylalanine typically involves the introduction of trifluoromethyl groups onto a phenylalanine precursor. One common method is the trifluoromethylation of phenylalanine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylating agent.
Industrial Production Methods: Industrial production of 3,5-Bis(trifluoromethyl)-DL-phenylalanine may involve more scalable processes such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is
Propiedades
IUPAC Name |
2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(3-8(18)9(19)20)2-7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTMNIDBMOGRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371183 | |
| Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237076-69-6 | |
| Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 237076-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)
